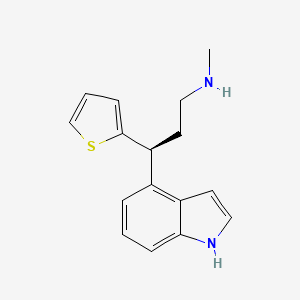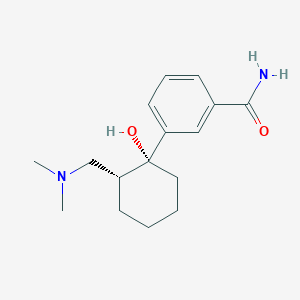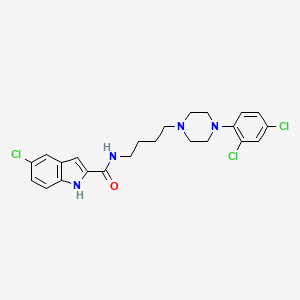![molecular formula C19H30N4 B10792473 N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine](/img/structure/B10792473.png)
N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine is a complex organic compound characterized by the presence of a triazole ring, a cyclohexene ring, and various alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine typically involves multiple steps, starting with the preparation of the triazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click reaction and other steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohexane-1-yl)amine
- N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-2-en-1-yl)amine
Uniqueness
N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H30N4 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-[4-(4-methyltriazol-1-yl)butyl]-N-propyl-4-prop-1-ynylcyclohex-3-en-1-amine |
InChI |
InChI=1S/C19H30N4/c1-4-8-18-9-11-19(12-10-18)22(13-5-2)14-6-7-15-23-16-17(3)20-21-23/h9,16,19H,5-7,10-15H2,1-3H3 |
InChI Key |
CDKQNHRWVCQEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCN1C=C(N=N1)C)C2CCC(=CC2)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,5R,13R,17S)-17-hydroxy-14-oxo-4-(prop-2-en-1-yl)-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792393.png)

![(1S,5R,13R,14S,17S)-4-(cyclopropylmethyl)-14,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9,11(18)-triene-10-carboxamide](/img/structure/B10792399.png)
![(1S,9R,10S)-17-(cyclobutylmethyl)-10-hydroxy-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene-4-carboxamide](/img/structure/B10792407.png)


![(1S,2S,7S,8R,12S,20R,24R,32R)-9,33-bis(cyclopropylmethyl)-2,7-dihydroxy-19,25-dioxa-9,22,33-triazaundecacyclo[24.9.1.1^{8,14}.0^{1,24}.0^{2,32}.0^{4,23}.0^{5,21}.0^{7,12}.0^{12,20}.0^{13,18}.0^{30,36}]heptatriaconta-13(18),14,16,26(36),27,29-hexaene-17,27-dicarboxamide](/img/structure/B10792425.png)

![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluoro-N-propylchromane-5-carboxamide](/img/structure/B10792441.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-(cyclopropylmethyl)-8-fluorochromane-5-carboxamide](/img/structure/B10792449.png)
![8-chloro-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}chromane-5-carboxamide](/img/structure/B10792452.png)
![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-cyclopentyl-8-fluorochromane-5-carboxamide](/img/structure/B10792453.png)
![(3R)-(-)-N-Cyclobutyl-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxychroman-3-amine](/img/structure/B10792463.png)
